CID 78065048

Description

CID 78065048 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. The compound’s identification via PubChem underscores its role in cheminformatics research, particularly in non-targeted metabolomics, environmental exposomics, or pharmacological studies .

Properties

Molecular Formula |

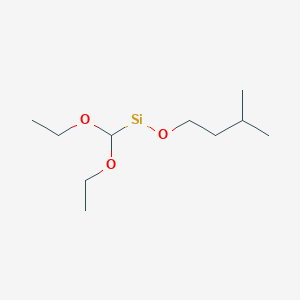

C10H22O3Si |

|---|---|

Molecular Weight |

218.36 g/mol |

InChI |

InChI=1S/C10H22O3Si/c1-5-11-10(12-6-2)14-13-8-7-9(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

GAFFSNAWJBJRNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diethoxymethyl)(3-methylbutoxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with hydrosilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (Diethoxymethyl)(3-methylbutoxy)silane involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Diethoxymethyl)(3-methylbutoxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Silanes with new functional groups replacing the ethoxy or butoxy groups.

Scientific Research Applications

(Diethoxymethyl)(3-methylbutoxy)silane is used in a wide range of scientific research applications:

Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.

Mechanism of Action

The mechanism of action of (Diethoxymethyl)(3-methylbutoxy)silane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the compound is highly reactive and can add across multiple bonds, such as carbon-carbon double bonds, in the presence of a catalyst. This reactivity allows the compound to modify surfaces and create new materials with unique properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 78065048 can be compared to compounds with analogous PubChem entries, such as:

- Taurocholic acid (CID 6675) : A bile acid derivative involved in lipid metabolism. Unlike this compound, taurocholic acid has a steroid backbone conjugated with taurine, enabling specific interactions with membrane transporters .

- Ginkgolic acid 17:1 (CID 5469634): A phenolic compound with antimicrobial properties. Structural differences (e.g., alkyl chain length and hydroxyl group positioning) may lead to divergent biological activities compared to this compound .

- Quercetin (CID 5280343): A flavonoid with antioxidant properties.

Analytical Performance

This compound’s behavior in mass spectrometry (MS) can be compared to other compounds:

this compound demonstrates moderate fragmentation efficiency under collision-induced dissociation (CID), similar to taurocholic acid but distinct from quercetin, which requires higher energy for characteristic cleavages .

Industrial and Environmental Relevance

- This compound : Likely used in chemical manufacturing or environmental monitoring, as inferred from its inclusion in vacuum-distilled fractions and GC-MS workflows .

- Bisphenol A (BPA, CID 6623): A high-production-volume compound with endocrine-disrupting effects. This compound’s environmental persistence or toxicity profile remains uncharacterized in comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.